molecular formula C10H14N2O2 B1523210 3-amino-N-(2-hydroxyethyl)-2-methylbenzamide CAS No. 1094686-54-0

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide

Cat. No.: B1523210
CAS No.: 1094686-54-0
M. Wt: 194.23 g/mol
InChI Key: DMHJWUQRHOBKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(2-hydroxyethyl)-2-methylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a hydroxyethyl group, and a methylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-methylbenzamide with 2-aminoethanol under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-amino-N-(2-hydroxyethyl)-2-methylbenzamide may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group.

  • Reduction: Reduction reactions can convert nitro groups to amino groups.

  • Substitution: Substitution reactions can occur at the benzamide moiety, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Various reagents like halogens and alkylating agents can be employed.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand cellular processes. Medicine: Industry: The compound's properties may make it useful in the production of materials, coatings, or other industrial products.

Mechanism of Action

The mechanism by which 3-amino-N-(2-hydroxyethyl)-2-methylbenzamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3-Amino-N-(2-hydroxyethyl)benzamide

  • 2-Methyl-3-aminobenzamide

  • N-(2-Hydroxyethyl)ethylenediamine

Uniqueness: 3-Amino-N-(2-hydroxyethyl)-2-methylbenzamide is unique due to its specific structural features, such as the presence of the methyl group on the benzamide ring

Properties

IUPAC Name

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-8(3-2-4-9(7)11)10(14)12-5-6-13/h2-4,13H,5-6,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHJWUQRHOBKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(2-hydroxyethyl)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(2-hydroxyethyl)-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(2-hydroxyethyl)-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-amino-N-(2-hydroxyethyl)-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-(2-hydroxyethyl)-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-(2-hydroxyethyl)-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.